1-(10-Hydroxydecyl)imidazole

Descripción general

Descripción

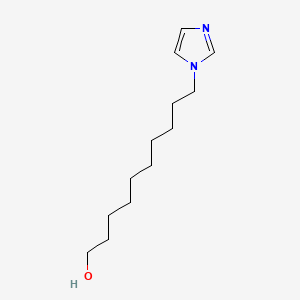

1-(10-Hydroxydecyl)imidazole is a chemical compound with the molecular formula C13H24N2O. It is an imidazole derivative, which means it contains an imidazole ring—a five-membered ring with two nitrogen atoms. Imidazole derivatives are known for their versatility and wide range of applications in various fields, including medicine, synthetic chemistry, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Hydroxydecyl)imidazole typically involves the reaction of imidazole with a decyl halide, followed by hydrolysis to introduce the hydroxyl group. One common method involves the use of decyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After the initial reaction, the product is hydrolyzed using a strong base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles are often employed to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 1-(10-Hydroxydecyl)imidazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 1-(10-Oxodecyl)imidazole.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Imidazole derivatives, including 1-(10-Hydroxydecyl)imidazole, have been investigated for their potential anticancer properties. Studies indicate that imidazole compounds can enhance the efficacy of existing chemotherapeutics. For instance, complexes formed with metal ions and imidazole derivatives have shown superior anticancer activity compared to standard treatments like cisplatin. These complexes often exhibit lower IC50 values, indicating higher potency against various cancer cell lines (e.g., colorectal and breast cancer) .

Antiparasitic Properties

Research has demonstrated the antiparasitic potential of imidazole derivatives. A study synthesized several new imidazole derivatives and tested them against Toxoplasma gondii, revealing high selectivity towards the parasite with minimal toxicity to host cells. This suggests that compounds like this compound could be developed further as effective antiparasitic agents .

Antimicrobial Activity

Imidazole compounds are known for their broad-spectrum antimicrobial properties. They have been effective against various bacterial strains, showcasing their potential in developing new antibiotics. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .

Materials Science Applications

Surfactants and Emulsifiers

this compound can function as a surfactant due to its amphiphilic nature. This property allows it to stabilize emulsions and foams, making it valuable in cosmetic formulations and food products. Its ability to reduce surface tension can enhance the stability of emulsified systems .

Polymer Chemistry

In polymer science, imidazole derivatives are utilized as initiators or catalysts in polymerization reactions. Their ability to coordinate with metal ions can enhance the properties of polymers, leading to materials with improved mechanical strength and thermal stability .

Biological System Applications

Enzyme Catalysis

Imidazoles play a crucial role in biological systems as they are integral components of many enzymes' active sites. The presence of this compound in enzyme catalysis can facilitate various biochemical reactions through acid-base catalysis or nucleophilic attack mechanisms . This property is particularly relevant in designing enzyme mimetics for therapeutic applications.

Drug Delivery Systems

The unique structure of this compound allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with therapeutic agents can improve drug targeting and release profiles .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(10-Hydroxydecyl)imidazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group and the imidazole ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparación Con Compuestos Similares

1-Decylimidazole: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

1-(10-Hydroxydecyl)-2-methylimidazole: Contains an additional methyl group, which can influence its reactivity and biological activity.

1-(10-Hydroxydecyl)-4,5-dihydroimidazole: A reduced form of the imidazole ring, which can affect its chemical properties and interactions

Uniqueness: 1-(10-Hydroxydecyl)imidazole is unique due to the presence of both a long alkyl chain and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the long alkyl chain provides hydrophobic character, making it suitable for various applications .

Actividad Biológica

1-(10-Hydroxydecyl)imidazole is an organic compound belonging to the imidazole family, characterized by a ten-carbon hydroxydecyl chain attached to an imidazole ring. This unique structure enhances its solubility and potential applications in various biological contexts, including medicinal chemistry, pharmacology, and agrochemistry. Below, we explore its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 225.35 g/mol

- Structure : An imidazole ring substituted with a hydroxydecyl group, enhancing interactions with biological systems.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of interest in several research fields:

- Anticancer Activity : Research indicates that derivatives of imidazole, including this compound, can inhibit cancer cell proliferation. For example, studies show that similar imidazole compounds have demonstrated cytotoxic effects against various human cancer cell lines with IC values ranging from 3.4 to 16.2 μM .

- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may inhibit the growth of bacteria and fungi.

- Enzyme Inhibition : Imidazole derivatives are known for their role as enzyme inhibitors. This compound may interact with key enzymes involved in metabolic pathways, suggesting applications in drug design.

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Multicomponent Reactions : These reactions optimize synthetic efficiency and yield biologically active molecules through controlled conditions.

- Green Chemistry Approaches : Recent advancements focus on environmentally friendly methods for synthesizing imidazole derivatives, enhancing their appeal in pharmaceutical applications.

Case Studies

-

Pharmacological Applications :

- A study highlighted the integration of this compound into hybrid molecules exhibiting significant pharmacological effects. Molecular docking studies indicate favorable interactions with target enzymes and receptors, paving the way for novel drug development.

-

Agrochemical Applications :

- Research has also explored its use in synthesizing selective plant growth regulators and fungicides. These compounds have shown effectiveness in enhancing crop yields while minimizing environmental impact through green synthesis methods.

Structure-Activity Relationship (SAR)

A detailed SAR study of related compounds suggests that modifications to the hydroxydecyl chain can significantly alter biological activity. For instance, variations in chain length or functional groups can enhance solubility and bioactivity against specific targets .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

10-imidazol-1-yldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-12-8-6-4-2-1-3-5-7-10-15-11-9-14-13-15/h9,11,13,16H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIJCEYDSGZRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659777 | |

| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186788-38-5 | |

| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.